

Application Note: High-Confidence Identification of 3-tert-Butyloxy-1-propanol

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Compound of Interest

Compound Name: 3-tert-Butyloxy-1-propanol

CAS No.: 80783-53-5

Cat. No.: B1599283

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Introduction: The Challenge of Isomeric Specificity

3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) is a glycol ether, a class of solvents valued for their amphiphilic nature, possessing both ether and alcohol functionalities.[1] These compounds are utilized in various formulations, including coatings, cleaning products, and as chemical intermediates. The precise identification of **3-tert-Butyloxy-1-propanol** is critical, particularly in quality control and developmental chemistry, as its physicochemical and toxicological properties can differ significantly from its structural isomers, such as 1-tert-butoxy-2-propanol.

This guide provides a multi-faceted analytical approach designed for researchers, quality control analysts, and drug development professionals. We present a robust workflow that leverages the separation power of Gas Chromatography (GC), the definitive structural elucidation of Nuclear Magnetic Resonance (NMR) spectroscopy, and the functional group analysis of Fourier-Transform Infrared (FTIR) spectroscopy. The synergy of these methods provides a self-validating system for the high-confidence identification of the target analyte.

Physicochemical Profile

A thorough understanding of the analyte's physical properties is fundamental to selecting and optimizing analytical methods. For instance, its boiling point informs GC parameter selection, while its solubility dictates appropriate solvents for sample preparation and NMR analysis.

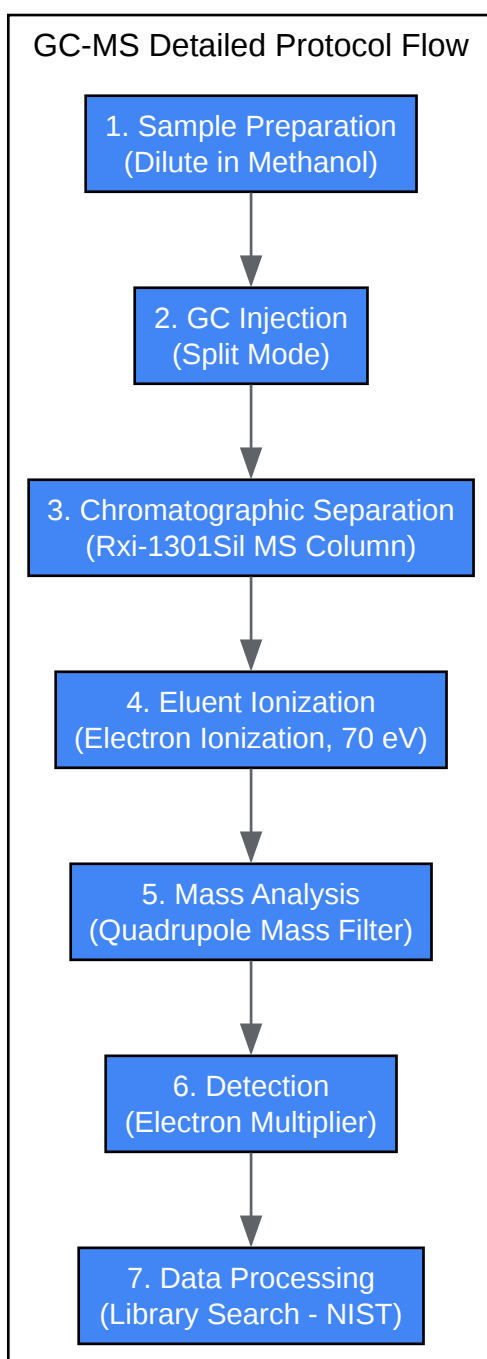
Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₂	PubChem[1]
Molecular Weight	132.20 g/mol	PubChem[1]
IUPAC Name	3-[(2-methylpropan-2-yl)oxy]propan-1-ol	PubChem[1]
Physical State	Liquid (at 20°C, 1 atm)	General Chemical Knowledge
Boiling Point	143-145 °C (for isomer 1-tert-butoxy-2-propanol)	ChemBK[2]
Density	~0.874 g/mL at 20°C (for isomer 1-tert-butoxy-2-propanol)	ChemBK[2]
Refractive Index	n _{20/D} ~1.413 (for isomer 1-tert-butoxy-2-propanol)	ChemBK[2]
Solubility	Soluble in water	ChemBK[2]

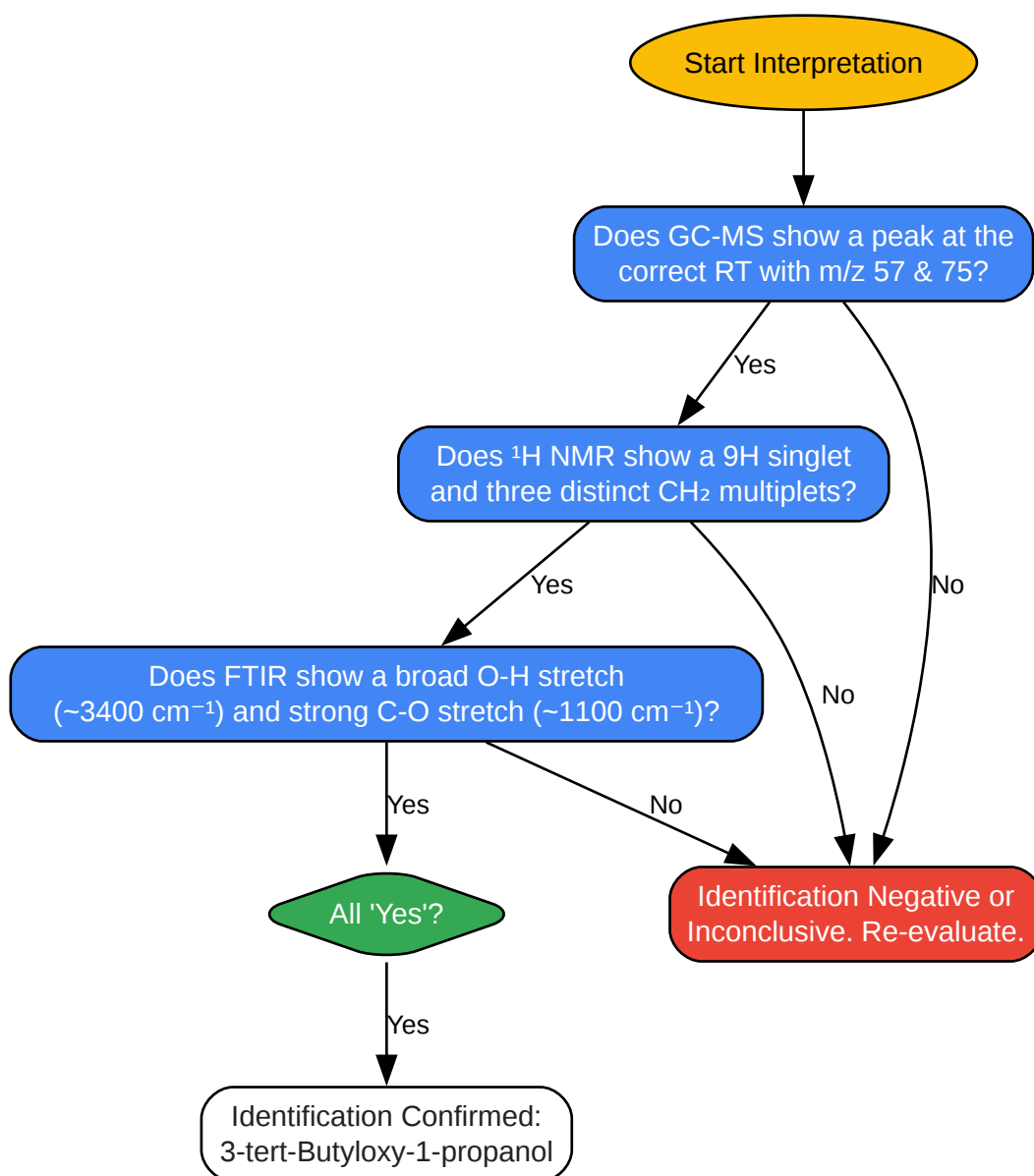
Note: Experimental data for **3-tert-Butyloxy-1-propanol** is limited. Data for the common isomer, 1-tert-butoxy-2-propanol, is provided for estimation and method development purposes.

Recommended Analytical Workflow

A multi-tiered approach is recommended to ensure both efficiency and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the primary screening and identification tool due to its sensitivity and extensive spectral libraries. However, for absolute confirmation, particularly in regulated environments, Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural verification.







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Sources

- [1. 3-\(1,1-Dimethylethoxy\)-1-propanol | C7H16O2 | CID 5056739 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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